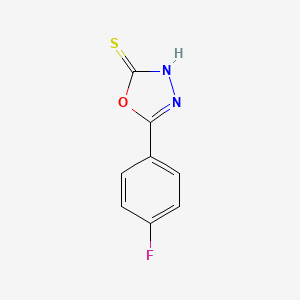

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom The presence of the fluorophenyl group enhances its chemical stability and biological activity

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMWJXQWLNRDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942482 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-64-8, 41421-13-0 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method is as follows:

Starting Materials: 4-fluorobenzohydrazide and carbon disulfide.

Reaction Conditions: The reaction is carried out in an alkaline medium, often using potassium hydroxide or sodium hydroxide.

Procedure: The hydrazide is dissolved in an aqueous or alcoholic solution of the base, followed by the addition of carbon disulfide. The mixture is then heated under reflux for several hours.

Product Isolation: After completion of the reaction, the mixture is cooled, and the product is precipitated out by acidification with hydrochloric acid. The solid product is then filtered, washed, and dried.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the oxadiazole ring.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution on the fluorophenyl group.

Major Products Formed

Oxidation: Formation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-disulfide.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown potential in treating various diseases including cancer, diabetes, and neurodegenerative disorders such as Parkinson's disease. Studies indicate that compounds derived from this oxadiazole exhibit significant antimicrobial and antioxidant properties, making them candidates for new therapeutic agents .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess potent anticancer activity. For instance, certain synthesized derivatives have shown effective inhibition of cancer cell lines with IC50 values lower than standard treatments . The mechanism often involves inhibition of tubulin polymerization and modulation of various signaling pathways associated with cancer cell proliferation .

Material Science

Advanced Materials Development

In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and environmental resistance of these materials. The compound's ability to undergo various chemical modifications allows for the design of materials with tailored properties for specific applications .

Analytical Chemistry

Reagent in Analytical Methods

This compound is employed as a reagent in analytical chemistry for detecting and quantifying metal ions. Its effectiveness in environmental monitoring and quality control processes has been established through various studies that demonstrate its reliability in identifying contaminants . The use of this compound in analytical methods contributes significantly to the field of environmental science.

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is incorporated into the formulation of agrochemicals. It plays a role in developing effective pesticides and herbicides that are essential for sustainable agricultural practices. The compound’s efficacy against various pests and pathogens makes it a valuable component in agrochemical formulations .

Fluorescent Probes

Biological Imaging Applications

The compound is also utilized in designing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in biomedical research . The ability to track biological molecules in real-time enhances our understanding of complex cellular mechanisms.

Comparative Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potential treatments for cancer and other diseases |

| Material Science | Development of polymers and coatings | Enhanced durability and environmental resistance |

| Analytical Chemistry | Detection of metal ions | Reliable environmental monitoring |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Effective pest control |

| Biological Imaging | Design of fluorescent probes | High specificity and sensitivity |

Case Studies

- Antimicrobial Properties : A study demonstrated that derivatives of this compound displayed broad-spectrum antimicrobial activity against various pathogens. The synthesized compounds showed remarkable antioxidant properties comparable to standard controls like ascorbic acid .

- Anticancer Efficacy : Research involving the synthesis of new oxadiazole derivatives revealed significant anticancer activity against several human cancer cell lines. Notably, compounds with specific substitutions exhibited enhanced potency against leukemia cells .

- Environmental Monitoring : Analytical applications utilizing this compound have successfully detected heavy metals in water samples, showcasing its utility as an effective reagent for environmental analysis .

Mécanisme D'action

The biological activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-disulfide: An oxidized form with similar biological activity.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: A chlorinated analogue with comparable properties.

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: A methylated derivative with distinct chemical behavior.

Uniqueness

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorophenyl group also imparts unique electronic properties, making this compound particularly valuable in medicinal chemistry and material science.

Activité Biologique

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (commonly referred to as USB-277961) is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antioxidant properties based on various studies.

- CAS Number : 203268-64-8

- Molecular Formula : C_8H_6F_N_3OS

- Molecular Weight : 201.21 g/mol

Antimicrobial Activity

Numerous studies have highlighted the broad-spectrum antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

Key Findings:

-

Antibacterial Activity :

- Exhibited strong activity against Escherichia coli and Staphylococcus pneumoniae, outperforming ampicillin by over 100 times .

- Demonstrated moderate effects against both Gram-positive and Gram-negative bacteria compared to ciprofloxacin .

- The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was reported at 0.03 µM, significantly lower than isoniazid (0.5 µM) .

- Antifungal Activity :

- Mechanism of Action :

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines.

Research Highlights:

- Cytotoxicity :

- Selectivity :

- Molecular Mechanisms :

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant antioxidant activity.

Findings:

- Radical Scavenging :

- Potential Applications :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors or nucleophilic substitution reactions. For example, hydrazides derived from 4-fluorobenzoic acid can undergo cyclization with carbon disulfide in alkaline conditions to form the oxadiazole-thiol core. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (80–100°C), and catalysts (e.g., NaOH or KOH) to enhance yield . Purity is confirmed via elemental analysis (>98%) and thin-layer chromatography (TLC). Reaction intermediates should be characterized at each step to avoid side products .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C=N stretch at ~1600 cm⁻¹).

- ¹H-NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and absence of impurities.

- ¹³C-NMR : Validates the oxadiazole ring carbons (δ 165–170 ppm for C2 and C5) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 47.5%, H: 2.5%, N: 11.8%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the thiol group in this compound for targeted derivatization?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model thiol group interactions with electrophiles. Reaction path searches using software like GRRM or AFIR predict feasible pathways for alkylation or acylation. Solvent effects (PCM models) and transition-state analysis guide condition selection (e.g., polar aprotic solvents for nucleophilic substitution) . Computational predictions should be validated experimentally via LC-MS monitoring of reaction intermediates .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole-thiol derivatives across studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize activity metrics.

- Purity Verification : Re-examine compound purity via HPLC (>95%) to rule out impurities skewing bioactivity .

- Mechanistic Profiling : Employ enzyme inhibition assays (e.g., COX-2 or tyrosinase) to isolate specific targets, reducing variability from broad-spectrum screening .

- Meta-Analysis : Cross-reference structural analogs (e.g., 5-phenyl-oxadiazole derivatives) to identify substituent-dependent trends in activity .

Q. How can researchers design experiments to evaluate the pharmacokinetic stability of this compound in physiological conditions?

- Methodological Answer :

- In Vitro Stability Tests : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) at 0, 1, 4, and 24 hours.

- Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., sulfonic acid derivatives) or glutathione adducts .

- Computational ADME : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions, guiding formulation strategies (e.g., nanoencapsulation for improved bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.